5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran

Lipophilicity Drug-likeness Medicinal chemistry

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran (CAS 1394319-52-8, MFCD22421673) is a trisubstituted benzofuran building block bearing a bromine atom at C5, a methoxy group at C7, and a trifluoromethyl substituent at C3 on the benzofuran core. It has a molecular formula of C₁₀H₆BrF₃O₂ and a molecular weight of 295.05 g/mol.

Molecular Formula C10H6BrF3O2
Molecular Weight 295.055
CAS No. 1394319-52-8
Cat. No. B2768563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran
CAS1394319-52-8
Molecular FormulaC10H6BrF3O2
Molecular Weight295.055
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC=C2C(F)(F)F)Br
InChIInChI=1S/C10H6BrF3O2/c1-15-8-3-5(11)2-6-7(10(12,13)14)4-16-9(6)8/h2-4H,1H3
InChIKeyFGUDGJJGQBBZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran (CAS 1394319-52-8): Procurement-Ready Physicochemical and Structural Baseline


5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran (CAS 1394319-52-8, MFCD22421673) is a trisubstituted benzofuran building block bearing a bromine atom at C5, a methoxy group at C7, and a trifluoromethyl substituent at C3 on the benzofuran core . It has a molecular formula of C₁₀H₆BrF₃O₂ and a molecular weight of 295.05 g/mol . The compound is commercially available from multiple vendors at purities of ≥95% (AKSci) to 98% (Leyan), is classified as a non-hazardous material for transport, and is recommended for long-term storage in a cool, dry place . Its computed XLogP3 of 3.9 and topological polar surface area (TPSA) of 22.4 Ų position it in a distinct lipophilicity range compared to non-fluorinated benzofuran analogs .

Why 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran Cannot Be Freely Substituted with In-Class Benzofuran Analogs


Generic substitution with simpler benzofuran analogs is precluded by the functionally non-redundant combination of substituents on this scaffold. The C5 bromine provides an essential cross-coupling handle (Suzuki, Heck, Sonogashira) that non-halogenated or chloro-substituted analogs either lack or offer with different reactivity profiles . The C3 trifluoromethyl group imparts a computed XLogP3 of 3.9—approximately 0.7 log units higher than the non-fluorinated 5-bromo-7-methoxybenzofuran analog (XLogP3 ≈3.2)—altering both lipophilicity-driven membrane partitioning and metabolic soft-spot susceptibility . The C7 methoxy group adds H-bond acceptor capacity (5 total acceptors vs. 1 for the 7-des-methoxy analog) and tunes the electronic character of the benzofuran π-system in ways that are lost when substituting with 5-bromo-3-(trifluoromethyl)benzofuran (CAS 1341125-78-7, MW 265.03, zero methoxy H-bond acceptors beyond the furan oxygen) . Class-level evidence on 3-(trifluoromethyl)benzofurans further indicates that the CF₃ group contributes to both antimicrobial potency (MIC 2–128 µM against S. aureus and C. albicans) and a favorable hemocompatibility profile (no hemolytic activity toward rabbit erythrocytes), properties that cannot be assumed for non-CF₃ or differently substituted analogs .

Quantitative Comparative Evidence for 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against the Non-Fluorinated 5-Bromo-7-methoxybenzofuran Analog

The target compound exhibits a computed XLogP3 of 3.9, compared to 3.2 for 5-bromo-7-methoxybenzofuran (CAS 164414-62-4), which lacks the 3-CF₃ group . This ΔXLogP3 of approximately +0.7 log units is driven by the trifluoromethyl substituent and translates to a roughly 5-fold increase in theoretical octanol-water partition coefficient. In medicinal chemistry, a logP shift of this magnitude can meaningfully alter membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance profiles—properties central to both probe development and lead optimization workflows .

Lipophilicity Drug-likeness Medicinal chemistry

Synthetic Versatility: Bromine as a Cross-Coupling Handle Absent in Non-Halogenated 3-(Trifluoromethyl)benzofuran Analogs

The C5 bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) directly on the benzofuran core. Published methodology demonstrates that 5-bromo-7-methoxybenzofurans undergo efficient Suzuki coupling with aryl boronic acids to generate diverse 2-arylbenzofuran libraries—a synthetic pathway unavailable to the non-halogenated 3-(trifluoromethyl)benzofuran or 5-methoxy-3-(trifluoromethyl)benzofuran analogs . The bromine also provides a higher leaving-group reactivity (Br > Cl >> H) compared to the chloro-substituted analogs (e.g., 5-chloro-3-(trifluoromethyl)benzofuran), enabling milder coupling conditions and broader substrate scope .

Cross-coupling Suzuki-Miyaura Building block C–C bond formation

Molecular Recognition Properties: Pim-1 Kinase Binding of a Closely Related Benzofuran-2-Carboxylic Acid Scaffold and Implications for the 3-CF₃ Analog

A closely related analog, 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid, was co-crystallized with human Pim-1 kinase (PDB ID 3R01) and demonstrated an IC₅₀ of 5.8 µM in an off-chip mobility shift assay . X-ray crystallography at 2.6 Å resolution revealed key salt-bridge and hydrogen-bond interactions mediated by the C2 carboxylic acid and the benzofuran core. While the target compound bears a C3-CF₃ in place of the C2-COOH, the shared 5-bromo-7-methoxybenzofuran substructure establishes that this halogen/methoxy substitution pattern is compatible with kinase ATP-binding site occupancy, and the CF₃ group's distinct electronic and steric profile (vs. COOH) may redirect selectivity across the kinome .

Kinase inhibition Pim-1 Fragment-based screening X-ray crystallography

Class-Level Antimicrobial Potency and Hemocompatibility of 3-(Trifluoromethyl)benzofurans

In a class-level study of 3-(trifluoromethyl)benzofurans synthesized via domino cyclization/trifluoromethylation, the most active compound (2g, bearing a 4-NH₂C₆H₄ at C2) exhibited MIC values of 64 µM against Candida albicans, 128 µM against C. glabrata, and 128 µM against methicillin-resistant Staphylococcus aureus (MRSA) . Critically, all tested 3-(trifluoromethyl)benzofuran derivatives were devoid of hemolytic activity toward rabbit erythrocytes, establishing a baseline hemocompatibility profile for this chemotype . The broader benzofuran class has been reported with MIC values ranging from 2–8 µg/mL against Gram-positive bacteria and fungi in independent studies . While these data are not specific to the target compound, they define a class-level activity and safety envelope that non-CF₃ benzofurans may not share.

Antimicrobial Antifungal MRSA Hemocompatibility

Purity and Procurement Specifications: Multi-Vendor Availability at Defined Purity Grades

The target compound is commercially available from multiple vendors at defined purity grades: AKSci offers a minimum purity specification of 95% , while Leyan supplies the compound at 98% purity . This purity range compares favorably with the closely related analog 5-bromo-3-(trifluoromethyl)benzofuran (CAS 1341125-78-7), which is typically offered at 95% purity . The 5-bromo-7-methoxybenzofuran analog (CAS 164414-62-4) is available at 97–98% purity . The compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics compared to certain chlorinated or nitro-substituted analogs that carry hazard labeling .

Purity specification Procurement Quality assurance

Recommended Research and Procurement Application Scenarios for 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran


Medicinal Chemistry: Kinase-Focused Library Design Leveraging the 5-Br-7-OMe Pharmacophore with 3-CF₃ Lipophilicity Modulation

The demonstrated Pim-1 binding of the 5-bromo-7-methoxybenzofuran substructure (IC₅₀ = 5.8 µM for the 2-COOH analog; PDB ID 3R01) validates this substitution pattern for kinase active-site engagement . Users procuring the 3-CF₃ variant can exploit the higher XLogP3 (3.9 vs. 3.2 for the non-fluorinated analog) to systematically modulate lipophilicity-driven properties—membrane permeability, CYP-mediated clearance, and plasma protein binding—while retaining the kinase-binding 5-Br-7-OMe pharmacophore . The bromine handle further enables parallel derivatization at C5 via Suzuki coupling to explore vectors extending toward kinase hinge or ribose pocket regions.

Antimicrobial Screening Cascades: Exploiting Class-Level Potency and Favorable Hemocompatibility of the 3-CF₃-Benzofuran Chemotype

Class-level evidence demonstrates that 3-(trifluoromethyl)benzofurans exhibit antimicrobial activity with MICs as low as 2 µg/mL against S. aureus and 64 µM against C. albicans, combined with a complete absence of hemolytic activity toward rabbit erythrocytes across all tested derivatives . The target compound's additional bromine and methoxy substituents provide vectors for further potency optimization through parallel synthesis. This favorable efficacy-to-toxicity ratio makes this compound a strategic starting point for anti-MRSA and antifungal hit-finding campaigns.

Chemical Biology: Trifluoromethylated Benzofuran Probe Synthesis via C5 Cross-Coupling

The combination of a C5 bromine for Pd-catalyzed diversification and a C3-CF₃ group for ¹⁹F NMR probe development makes this compound uniquely suited for chemical biology applications. Published methodology for 5-bromo-7-methoxybenzofurans demonstrates efficient Heck and Suzuki couplings to install aryl, alkenyl, or alkynyl groups at C2 or via the C5 bromine, enabling the construction of ¹⁹F-labeled probe libraries . The ¹⁹F nucleus of the CF₃ group provides a sensitive NMR handle for protein–ligand interaction studies without introducing additional synthetic complexity.

Agrochemical and Material Science: Fluorinated Building Block with Tunable Electronic Properties

The electron-withdrawing CF₃ group combined with the electron-donating OMe substituent creates a polarized π-system on the benzofuran core, with a computed TPSA of 22.4 Ų and 5 H-bond acceptor sites . This electronic configuration is relevant for designing fluorinated agrochemical intermediates where lipophilicity (XLogP3 = 3.9) and metabolic stability are critical performance parameters. The non-hazardous transport classification further facilitates procurement for agrochemical and materials research groups operating under strict chemical management protocols .

Quote Request

Request a Quote for 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.